molecular formula C5H11ClO B14725690 1-Chloro-1-methoxy-2-methylpropane CAS No. 5760-38-3

1-Chloro-1-methoxy-2-methylpropane

Cat. No.: B14725690
CAS No.: 5760-38-3
M. Wt: 122.59 g/mol
InChI Key: SJOVULDVRPDANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-methoxy-2-methylpropane is an organic compound with the molecular formula C5H11ClO It is a chlorinated ether, characterized by the presence of both a chlorine atom and a methoxy group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-methoxy-2-methylpropane can be synthesized through the reaction of 1-methoxy-2-methylpropene with hydrogen chloride (HCl). The reaction proceeds via an ionic mechanism, where the chlorine atom is ultimately positioned at the less substituted carbon .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions typically include the use of a solvent such as diethyl ether and a controlled temperature environment to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-methoxy-2-methylpropane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). The reaction conditions typically include a polar solvent and a moderate temperature.

    Elimination Reactions: These reactions can be induced by strong bases such as potassium tert-butoxide (KOtBu) in a non-polar solvent like hexane.

Major Products:

    Substitution Reactions: The major products include ethers and alcohols, depending on the nucleophile used.

    Elimination Reactions: The major product is typically an alkene, such as 1-methoxy-2-methylpropene.

Scientific Research Applications

1-Chloro-1-methoxy-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-1-methoxy-2-methylpropane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being a good leaving group, facilitates the formation of a carbocation intermediate, which can then react with nucleophiles. This property makes it a valuable reagent in organic synthesis, where it can be used to introduce various functional groups into target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-1-methoxy-2-methylpropane is unique due to the presence of both a chlorine atom and a methoxy group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.

Properties

CAS No.

5760-38-3

Molecular Formula

C5H11ClO

Molecular Weight

122.59 g/mol

IUPAC Name

1-chloro-1-methoxy-2-methylpropane

InChI

InChI=1S/C5H11ClO/c1-4(2)5(6)7-3/h4-5H,1-3H3

InChI Key

SJOVULDVRPDANF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.